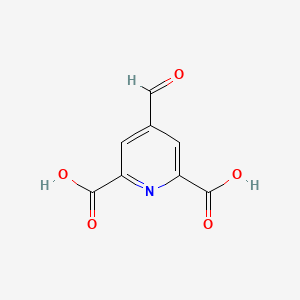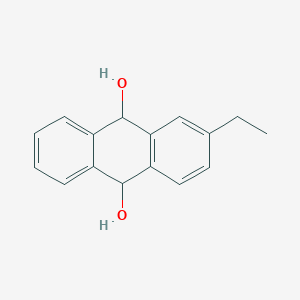
2-Ethyl-9,10-dihydroanthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-9,10-dihydroanthracene-9,10-diol is an organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.297 g/mol It is a derivative of anthracene, featuring hydroxyl groups at the 9 and 10 positions, and an ethyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-9,10-dihydroanthracene-9,10-diol can be synthesized through the hydrogenation of 2-ethyl-9,10-anthraquinone. The reaction typically involves the use of a palladium catalyst on a silica support (Pd/SiO₂) under hydrogen gas . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrogenation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-ethyl-9,10-anthraquinone.
Reduction: It can be reduced to form 2-ethylanthrahydroquinone.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in solvents like xylene.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Ethyl-9,10-anthraquinone
Reduction: 2-Ethylanthrahydroquinone
Substitution: Various substituted anthracene derivatives
Aplicaciones Científicas De Investigación
2-Ethyl-9,10-dihydroanthracene-9,10-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-ethyl-9,10-dihydroanthracene-9,10-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups at the 9 and 10 positions play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroxyanthracene: A similar compound with hydroxyl groups at the 9 and 10 positions but without the ethyl group at the 2 position.
2-Ethylanthraquinone: An oxidized form of 2-ethyl-9,10-dihydroanthracene-9,10-diol.
2-Ethylanthrahydroquinone: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
2026-28-0 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2-ethyl-9,10-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15-18H,2H2,1H3 |
Clave InChI |
BCOIBXZDUNKNNS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


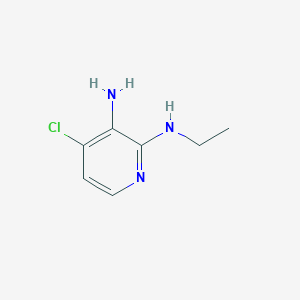
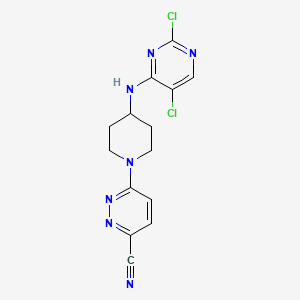
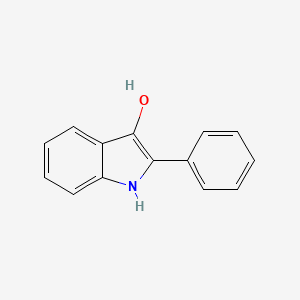
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

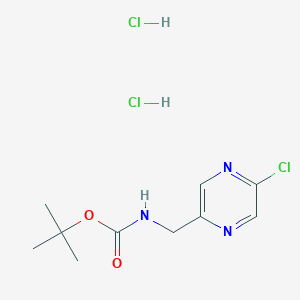
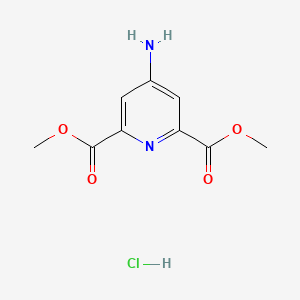
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
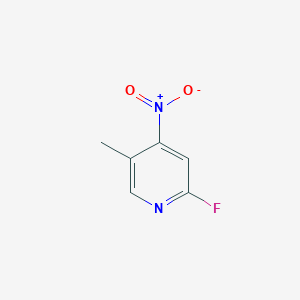
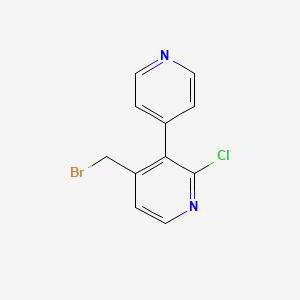
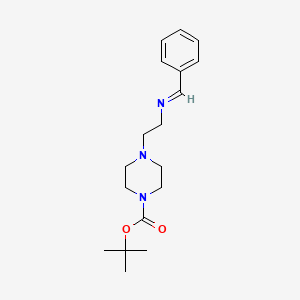
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)

